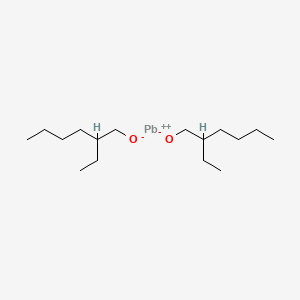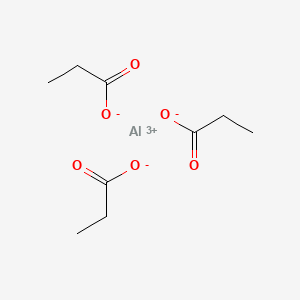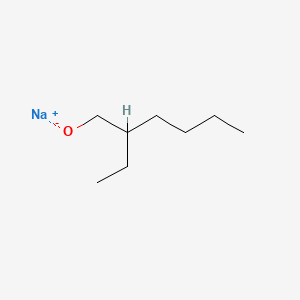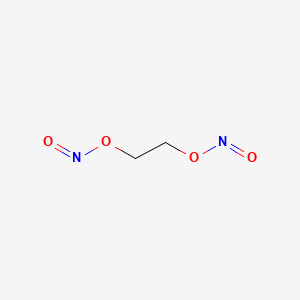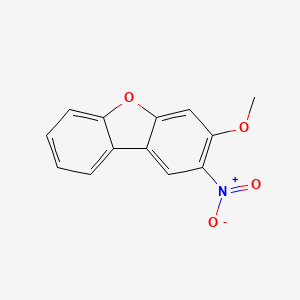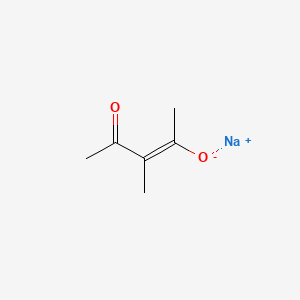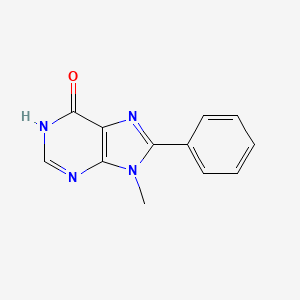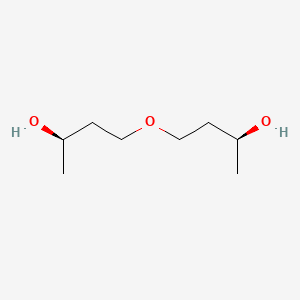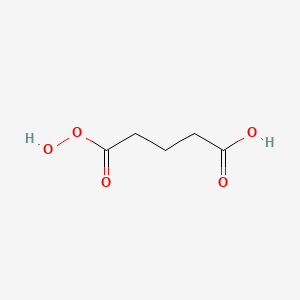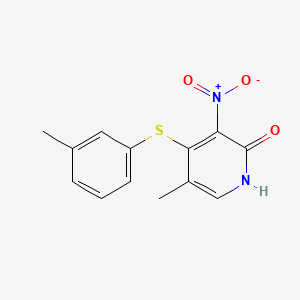
2(1H)-Pyridinone, 5-methyl-4-((3-methylphenyl)thio)-3-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(1H)-Pyridinone, 5-methyl-4-((3-methylphenyl)thio)-3-nitro- is a heterocyclic compound that features a pyridinone core substituted with a methyl group, a nitro group, and a thioether linkage to a methylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 5-methyl-4-((3-methylphenyl)thio)-3-nitro- typically involves multi-step organic reactions. One common approach is to start with a pyridinone derivative, which undergoes nitration to introduce the nitro group. Subsequent steps involve the introduction of the methyl group and the thioether linkage. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired substitutions and functionalizations.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH would be essential to ensure high yield and purity. The scalability of the synthetic route and the availability of starting materials are critical factors in the industrial production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
2(1H)-Pyridinone, 5-methyl-4-((3-methylphenyl)thio)-3-nitro- can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methyl and nitro groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as tin(II) chloride (SnCl₂) or iron powder (Fe) in acidic conditions are often used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted pyridinone derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2(1H)-Pyridinone, 5-methyl-4-((3-methylphenyl)thio)-3-nitro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2(1H)-Pyridinone, 5-methyl-4-((3-methylphenyl)thio)-3-nitro- depends on its specific application. In a biological context, it may interact with various molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic or toxic effects. The thioether linkage and pyridinone core may also contribute to its binding affinity and specificity for certain targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2(1H)-Pyridinone, 5-methyl-4-((4-methylphenyl)thio)-3-nitro-: Similar structure with a different position of the methyl group on the phenyl ring.
2(1H)-Pyridinone, 5-methyl-4-((3-chlorophenyl)thio)-3-nitro-: Similar structure with a chloro group instead of a methyl group on the phenyl ring.
2(1H)-Pyridinone, 5-methyl-4-((3-methylphenyl)thio)-2-nitro-: Similar structure with the nitro group in a different position on the pyridinone ring.
Uniqueness
The unique combination of substituents in 2(1H)-Pyridinone, 5-methyl-4-((3-methylphenyl)thio)-3-nitro- imparts specific chemical and biological properties that may not be present in similar compounds. The position and nature of the substituents can significantly influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
172469-80-6 |
|---|---|
Molekularformel |
C13H12N2O3S |
Molekulargewicht |
276.31 g/mol |
IUPAC-Name |
5-methyl-4-(3-methylphenyl)sulfanyl-3-nitro-1H-pyridin-2-one |
InChI |
InChI=1S/C13H12N2O3S/c1-8-4-3-5-10(6-8)19-12-9(2)7-14-13(16)11(12)15(17)18/h3-7H,1-2H3,(H,14,16) |
InChI-Schlüssel |
YSMQDOIOUVYOKJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)SC2=C(C(=O)NC=C2C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-[4-(Carbamoylamino)phenyl]sulfonylphenyl]urea](/img/structure/B12652919.png)
